molecular formula C8H10ClN3O B8661729 2-Chloro-5-(2-ethoxy-vinyl)-pyrimidin-4-ylamine CAS No. 335654-05-2

2-Chloro-5-(2-ethoxy-vinyl)-pyrimidin-4-ylamine

Cat. No. B8661729
Key on ui cas rn: 335654-05-2
M. Wt: 199.64 g/mol
InChI Key: PZGLKKDFPIMFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08420657B2

Procedure details

5-Bromo-2-chloro-pyrimidin-4-ylamine (88.0 g, 0.43 mol), 1-ethoxy-propene (220 g, 0.49 mol), Pd(PPh3)2Cl2 (35.0 g, 0.05 mol) and Et4NCl (67.0 g, 0.40 mol) are suspended in solvent (750 mL, DME/toluene/H2O/EtOH 10:1:3:6) under nitrogen. The reaction mixture is heated to reflux for 24 h, cooled to rt, and then diluted with water. The aqueous layer is extracted with EtOAc (3×). The combined organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography (SiO2, gradient elution, EtOAc/petroleumether 1:10>1:4) to yield the title compound as a yellow solid.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two
Name
DME toluene H2O EtOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
67 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
35 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([NH2:9])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[CH2:10]([O:12][CH:13]=[CH:14]C)[CH3:11].COCCOC.C1(C)C=CC=CC=1.O.CCO>[N+](CC)(CC)(CC)CC.[Cl-].O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:8][C:5]1[N:4]=[C:3]([NH2:9])[C:2]([CH:11]=[CH:10][O:12][CH2:13][CH3:14])=[CH:7][N:6]=1 |f:2.3.4.5,6.7,^1:46,65|

Inputs

Step One
Name
Quantity
88 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)N
Step Two
Name
Quantity
220 g
Type
reactant
Smiles
C(C)OC=CC
Step Three
Name
DME toluene H2O EtOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOC.C1(=CC=CC=C1)C.O.CCO
Step Four
Name
Quantity
67 g
Type
catalyst
Smiles
[N+](CC)(CC)(CC)CC.[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
35 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 h
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (SiO2, gradient elution, EtOAc/petroleumether 1:10>1:4)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)N)C=COCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.